Antibacterial Activity of 4‑(Trifluoromethoxy)benzamide Scaffolds: Class‑Level Baseline for Target Compound Evaluation
No direct antibacterial data exist for the target compound. However, a 2025 study on closely related N‑(2‑(pyrazin‑2‑yl‑oxy)ethyl)‑4‑(trifluoromethoxy)benzamide scaffolds provides a class‑level baseline. Compounds 12a and 13a inhibited Staphylococcus aureus and Escherichia coli at low‑micromolar concentrations [1]. The core 4‑(trifluoromethoxy)benzamide fragment is conserved, suggesting the target compound may exhibit comparable antibacterial potential, but the distinct N‑substituent precludes direct extrapolation.
| Evidence Dimension | Antibacterial activity (pathogen inhibition) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | N‑(2‑(pyrazin‑2‑yl‑oxy)ethyl)‑4‑(trifluoromethoxy)benzamide analogues (compounds 12a/13a): active against S. aureus and E. coli |
| Quantified Difference | N/A – no target compound data available |
| Conditions | Agar diffusion and broth microdilution assays; specific MIC values not extracted for abstract |
Why This Matters
Demonstrates that the 4‑(trifluoromethoxy)benzamide core can support antibacterial activity, providing a class‑based rationale for procuring the target compound for antimicrobial screening.
- [1] Venkata Konda Prasad Bab et al., "Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies," RSC Adv., 2025, 15, 17290–17301. DOI: 10.1039/D5RA00879D. View Source
